1-(4-bromobenzyl)-4-iodo-1H-pyrazole

CAS No.:

Cat. No.: VC1501818

Molecular Formula: C10H8BrIN2

Molecular Weight: 362.99g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrIN2 |

|---|---|

| Molecular Weight | 362.99g/mol |

| IUPAC Name | 1-[(4-bromophenyl)methyl]-4-iodopyrazole |

| Standard InChI | InChI=1S/C10H8BrIN2/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 |

| Standard InChI Key | QDDSLPRSGSFNGB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN2C=C(C=N2)I)Br |

| Canonical SMILES | C1=CC(=CC=C1CN2C=C(C=N2)I)Br |

Introduction

Chemical Identity and Structure

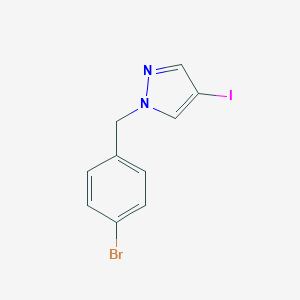

1-(4-bromobenzyl)-4-iodo-1H-pyrazole represents a substituted pyrazole derivative with specific functional groups. The compound's core structure consists of a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, an iodine atom at position 4, and a 4-bromobenzyl group attached to the N-1 position.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 957505-78-1 |

| Molecular Formula | C₁₀H₈BrIN₂ |

| Molecular Weight | 362.99 g/mol |

| IUPAC Name | 1-[(4-bromophenyl)methyl]-4-iodopyrazole |

| Standard InChI | InChI=1S/C10H8BrIN2/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 |

| SMILES | C1=CC(=CC=C1CN2C=C(C=N2)I)Br |

| InChIKey | QDDSLPRSGSFNGB-UHFFFAOYSA-N |

The chemical structure features two main components: a 4-iodopyrazole core and a 4-bromobenzyl substituent. The pyrazole ring contains two nitrogen atoms in adjacent positions, with the iodine atom attached to the carbon at position 4. The 4-bromobenzyl group is connected to one of the nitrogen atoms (N-1) of the pyrazole ring through a methylene (-CH₂-) bridge .

Physical and Chemical Properties

The physical and chemical properties of 1-(4-bromobenzyl)-4-iodo-1H-pyrazole determine its behavior in chemical reactions and its potential applications in various fields. While specific experimental data for this exact compound is limited in the available literature, its properties can be inferred from structurally similar compounds and general principles of organic chemistry.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid (at room temperature) |

| Color | Typically off-white to slightly yellow crystalline solid |

| Molecular Weight | 362.99 g/mol |

| Density | Approximately 1.8-2.0 g/cm³ (estimated) |

Chemical Reactivity

The 1-(4-bromobenzyl)-4-iodo-1H-pyrazole molecule exhibits reactivity characteristic of both halogenated aromatics and heterocyclic compounds. The iodine at the 4-position of the pyrazole ring is particularly reactive in coupling reactions, similar to other 4-iodopyrazole derivatives . The para-bromo substituent on the benzyl group provides an additional reactive site that can participate in various transformations, including further coupling reactions.

The compound's key reactive sites include:

-

The iodine atom at position 4 of the pyrazole ring, which can undergo metal-catalyzed coupling reactions

-

The bromine atom at the para-position of the benzyl group

-

The pyrazole N-H (if deprotonated under basic conditions)

-

The methylene (-CH₂-) bridge, which may participate in certain condensation reactions

Synthesis Methods

Several approaches can be employed for the synthesis of 1-(4-bromobenzyl)-4-iodo-1H-pyrazole, based on established methods for similar compounds.

Via Iodination of 1-(4-bromobenzyl)-1H-pyrazole

An alternative approach involves the direct iodination of 1-(4-bromobenzyl)-1H-pyrazole using appropriate iodinating agents such as N-iodosuccinimide (NIS) or iodine with an oxidant .

The regioselectivity of iodination typically favors the C-4 position of the pyrazole ring, leading to the desired product. The reaction conditions generally require:

-

A solution of 1-(4-bromobenzyl)-1H-pyrazole in an appropriate solvent (such as acetonitrile or dichloromethane)

-

Addition of the iodinating agent (N-iodosuccinimide is commonly used)

-

Stirring at room temperature or mild heating

-

Work-up and purification to obtain the pure product

Comparison of Synthetic Approaches

| Synthetic Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| N-alkylation of 4-iodopyrazole | Direct approach, commercially available starting materials | May require purification to separate mono- and di-alkylated products | 75-85% |

| Iodination of 1-(4-bromobenzyl)-1H-pyrazole | Good regioselectivity, mild conditions | Multi-step synthesis requiring preparation of the N-substituted pyrazole first | 70-80% |

| Copper-catalyzed N-arylation | Useful for related compounds | May require optimization for this specific substrate | Variable (50-90%) |

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of 1-(4-bromobenzyl)-4-iodo-1H-pyrazole. Various spectroscopic and analytical techniques provide valuable data for structure elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(4-bromobenzyl)-4-iodo-1H-pyrazole typically shows the following characteristic signals:

-

Pyrazole C-H protons: A singlet or doublet at approximately δ 7.5-7.8 ppm (pyrazole H-5) and a singlet or doublet at approximately δ 7.4-7.6 ppm (pyrazole H-3)

-

Aromatic protons from the 4-bromophenyl group: Two sets of doublets at approximately δ 7.3-7.5 ppm (integration for 4H total)

-

Methylene (-CH₂-) protons: A singlet at approximately δ 5.2-5.4 ppm (integration for 2H)

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum exhibits signals corresponding to the ten carbon atoms in the molecule, with characteristic chemical shifts for:

-

Pyrazole carbons (including the carbon bearing the iodine atom, typically appearing around δ 55-60 ppm due to heavy atom shielding)

-

Aromatic carbons of the 4-bromophenyl group

-

The methylene carbon connecting the pyrazole and benzyl moieties

Mass Spectrometry

Mass spectrometric analysis of 1-(4-bromobenzyl)-4-iodo-1H-pyrazole reveals a characteristic isotope pattern due to the presence of both bromine and iodine atoms. The molecular ion peak (M⁺) appears at m/z 362.99, with additional peaks at M+2 (due to ⁸¹Br) with approximately 98% intensity of the M⁺ peak .

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorptions including:

-

C-H stretching vibrations for aromatic and aliphatic protons (3000-3100 cm⁻¹ and 2800-3000 cm⁻¹)

-

C=C and C=N stretching vibrations of the pyrazole ring (1400-1600 cm⁻¹)

-

C-Br and C-I stretching vibrations at lower frequencies

| Hazard Category | Assessment | Precautions |

|---|---|---|

| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin | Avoid ingestion, inhalation, and skin contact |

| Skin/Eye Irritation | May cause irritation | Use appropriate personal protective equipment |

| Environmental | Potential concern due to halogenated structure | Avoid release to the environment |

1-(4-bromobenzyl)-4-iodo-1H-pyrazole: A Comprehensive Research Review

1-(4-bromobenzyl)-4-iodo-1H-pyrazole is a heterocyclic organic compound containing both bromine and iodine substituents, making it an important intermediate in organic synthesis and pharmaceutical research. This compound combines the reactivity of the iodopyrazole core with the functionality of a para-bromobenzyl group, creating a versatile building block for diverse chemical applications. The following research review comprehensively examines this compound's chemical identity, properties, synthesis methods, and potential applications based on current scientific literature.

Chemical Identity and Structure

1-(4-bromobenzyl)-4-iodo-1H-pyrazole represents a substituted pyrazole derivative with specific functional groups. The compound's core structure consists of a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, an iodine atom at position 4, and a 4-bromobenzyl group attached to the N-1 position.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 957505-78-1 |

| Molecular Formula | C₁₀H₈BrIN₂ |

| Molecular Weight | 362.99 g/mol |

| IUPAC Name | 1-[(4-bromophenyl)methyl]-4-iodopyrazole |

| Standard InChI | InChI=1S/C10H8BrIN2/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 |

| SMILES | C1=CC(=CC=C1CN2C=C(C=N2)I)Br |

| InChIKey | QDDSLPRSGSFNGB-UHFFFAOYSA-N |

The chemical structure features two main components: a 4-iodopyrazole core and a 4-bromobenzyl substituent. The pyrazole ring contains two nitrogen atoms in adjacent positions, with the iodine atom attached to the carbon at position 4. The 4-bromobenzyl group is connected to one of the nitrogen atoms (N-1) of the pyrazole ring through a methylene (-CH₂-) bridge .

Physical and Chemical Properties

The physical and chemical properties of 1-(4-bromobenzyl)-4-iodo-1H-pyrazole determine its behavior in chemical reactions and its potential applications in various fields. While specific experimental data for this exact compound is limited in the available literature, its properties can be inferred from structurally similar compounds and general principles of organic chemistry.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid (at room temperature) |

| Color | Typically off-white to slightly yellow crystalline solid |

| Molecular Weight | 362.99 g/mol |

| Density | Approximately 1.8-2.0 g/cm³ (estimated) |

Chemical Reactivity

The 1-(4-bromobenzyl)-4-iodo-1H-pyrazole molecule exhibits reactivity characteristic of both halogenated aromatics and heterocyclic compounds. The iodine at the 4-position of the pyrazole ring is particularly reactive in coupling reactions, similar to other 4-iodopyrazole derivatives . The para-bromo substituent on the benzyl group provides an additional reactive site that can participate in various transformations, including further coupling reactions.

The compound's key reactive sites include:

-

The iodine atom at position 4 of the pyrazole ring, which can undergo metal-catalyzed coupling reactions

-

The bromine atom at the para-position of the benzyl group

-

The pyrazole N-H (if deprotonated under basic conditions)

-

The methylene (-CH₂-) bridge, which may participate in certain condensation reactions

Synthesis Methods

Several approaches can be employed for the synthesis of 1-(4-bromobenzyl)-4-iodo-1H-pyrazole, based on established methods for similar compounds.

Via Iodination of 1-(4-bromobenzyl)-1H-pyrazole

An alternative approach involves the direct iodination of 1-(4-bromobenzyl)-1H-pyrazole using appropriate iodinating agents such as N-iodosuccinimide (NIS) or iodine with an oxidant .

The regioselectivity of iodination typically favors the C-4 position of the pyrazole ring, leading to the desired product. The reaction conditions generally require:

-

A solution of 1-(4-bromobenzyl)-1H-pyrazole in an appropriate solvent (such as acetonitrile or dichloromethane)

-

Addition of the iodinating agent (N-iodosuccinimide is commonly used)

-

Stirring at room temperature or mild heating

-

Work-up and purification to obtain the pure product

Comparison of Synthetic Approaches

| Synthetic Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| N-alkylation of 4-iodopyrazole | Direct approach, commercially available starting materials | May require purification to separate mono- and di-alkylated products | 75-85% |

| Iodination of 1-(4-bromobenzyl)-1H-pyrazole | Good regioselectivity, mild conditions | Multi-step synthesis requiring preparation of the N-substituted pyrazole first | 70-80% |

| Copper-catalyzed N-arylation | Useful for related compounds | May require optimization for this specific substrate | Variable (50-90%) |

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of 1-(4-bromobenzyl)-4-iodo-1H-pyrazole. Various spectroscopic and analytical techniques provide valuable data for structure elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(4-bromobenzyl)-4-iodo-1H-pyrazole typically shows the following characteristic signals:

-

Pyrazole C-H protons: A singlet or doublet at approximately δ 7.5-7.8 ppm (pyrazole H-5) and a singlet or doublet at approximately δ 7.4-7.6 ppm (pyrazole H-3)

-

Aromatic protons from the 4-bromophenyl group: Two sets of doublets at approximately δ 7.3-7.5 ppm (integration for 4H total)

-

Methylene (-CH₂-) protons: A singlet at approximately δ 5.2-5.4 ppm (integration for 2H)

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum exhibits signals corresponding to the ten carbon atoms in the molecule, with characteristic chemical shifts for:

-

Pyrazole carbons (including the carbon bearing the iodine atom, typically appearing around δ 55-60 ppm due to heavy atom shielding)

-

Aromatic carbons of the 4-bromophenyl group

-

The methylene carbon connecting the pyrazole and benzyl moieties

Mass Spectrometry

Mass spectrometric analysis of 1-(4-bromobenzyl)-4-iodo-1H-pyrazole reveals a characteristic isotope pattern due to the presence of both bromine and iodine atoms. The molecular ion peak (M⁺) appears at m/z 362.99, with additional peaks at M+2 (due to ⁸¹Br) with approximately 98% intensity of the M⁺ peak .

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorptions including:

-

C-H stretching vibrations for aromatic and aliphatic protons (3000-3100 cm⁻¹ and 2800-3000 cm⁻¹)

-

C=C and C=N stretching vibrations of the pyrazole ring (1400-1600 cm⁻¹)

-

C-Br and C-I stretching vibrations at lower frequencies

| Hazard Category | Assessment | Precautions |

|---|---|---|

| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin | Avoid ingestion, inhalation, and skin contact |

| Skin/Eye Irritation | May cause irritation | Use appropriate personal protective equipment |

| Environmental | Potential concern due to halogenated structure | Avoid release to the environment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume